molecular formula C12H12Cl2N2O3S B345840 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 898639-57-1

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole

Cat. No.: B345840
CAS No.: 898639-57-1
M. Wt: 335.2g/mol
InChI Key: HPFUAEOWBHBPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a sulfonyl group attached to an imidazole ring, along with dichloro and ethoxy substituents on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-4-methyl-2-phenylimidazole
  • 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-propan-2-ylimidazole

Uniqueness

Compared to similar compounds, 1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is unique due to its specific substituents and the resulting chemical properties. Its unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

1-((2,5-dichloro-4-ethoxyphenyl)sulfonyl)-2-methyl-1H-imidazole is a compound with notable biological activities, particularly in the fields of herbicidal and anticancer applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 3-[(2,5-dichloro-4-ethoxyphenyl)methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole, with the following molecular formula:

PropertyValue
Molecular FormulaC14H17Cl2NO4S
Molecular Weight287.16 g/mol
CAS Number639826-16-7

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. In particular, imidazole derivatives have been shown to interact with tubulin polymerization, which is crucial for cell division.

Tubulin Polymerization Inhibition

Recent studies indicate that compounds similar to this compound exhibit significant inhibition of tubulin polymerization. For instance, certain imidazole derivatives demonstrated IC50 values ranging from 80 to 200 nM against various cancer cell lines such as HeLa and HCT-15 cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of related imidazole compounds:

CompoundCell LineIC50 (nM)Activity
Compound 6HCT-1580Tubulin polymerization inhibitor
Compound 7HeLa100Moderate potency
Compound 21A5491.58Inhibitor of EGFR phosphorylation

Anticancer Activity

Imidazole derivatives have been extensively researched for their anticancer properties. The compound has shown promise as a potential anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth.

Case Studies

  • In Vitro Studies : Research has demonstrated that imidazole derivatives can significantly reduce viability in cancer cell lines. For example, a study reported that a derivative exhibited an IC50 value of less than 5 μM against multiple cancer types .
  • Mechanistic Insights : Inhibition of the vascular endothelial growth factor receptor (VEGFR) has been noted as a critical mechanism through which these compounds exert their effects. Compounds with imidazole scaffolds showed IC50 values as low as 51.4 nM against VEGFR .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial potential of imidazole derivatives. For instance, certain synthesized compounds displayed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .

Properties

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S/c1-3-19-11-6-10(14)12(7-9(11)13)20(17,18)16-5-4-15-8(16)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFUAEOWBHBPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CN=C2C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401175412
Record name 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898639-57-1
Record name 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898639-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401175412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.